2-propyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and significant pharmacological potential. The structural resemblance between imidazopyridines and purines has prompted extensive research into their therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-1H-imidazo[4,5-b]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One-pot reactions using primary amines and aldehydes have also been reported . The reaction conditions often include the use of catalysts to facilitate the formation of the imidazo[4,5-b]pyridine skeleton .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine scaffold .
Scientific Research Applications
2-propyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, enhancing the inhibitory effects of GABA neurotransmission . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: While all these compounds share the imidazopyridine core structure, they differ in the position of the nitrogen atoms and the substituents attached to the rings. 2-propyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-propyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-4-8-11-7-5-3-6-10-9(7)12-8/h3,5-6H,2,4H2,1H3,(H,10,11,12) |
InChI Key |
QDDCHASDSHHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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